molecular formula C5H8O6 B6251674 2,3-dihydroxy-2-methylbutanedioic acid CAS No. 15853-34-6

2,3-dihydroxy-2-methylbutanedioic acid

Cat. No.: B6251674
CAS No.: 15853-34-6
M. Wt: 164.1
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Description

2,3-Dihydroxy-2-methylbutanedioic acid is a biochemical compound of significant interest in modern metabolomics and cancer research. This reagent serves as a critical standard in the identification and quantification of metabolites in complex biological samples, a process that is a key bottleneck in the field . The accurate identification of known metabolites like this one is essential for understanding metabolic responses to disease, environmental changes, or genetic modifications . In specific research contexts, closely related dihydroxy acid metabolites have been identified as potential biomarkers in disease states. For instance, (2R,3S)-dihydroxybutanoic acid (2,3-DHBA) has been shown to be a sensitive plasma biomarker in Acute Myeloid Leukemia (AML) patients with mutations in the isocitrate dehydrogenase (IDH) gene, even outperforming the known oncometabolite 2-hydroxyglutarate in identifying IDH mutation status . This highlights the value of such compounds in oncology studies for elucidating metabolic pathways involved in pathogenesis. From a chemical perspective, the structure of this compound suggests its role as a hydroxy acid, a class of compounds frequently involved in biosynthesis and metabolic pathways . Researchers can utilize this compound in mass spectrometry-based metabolomic workflows, such as Gas Chromatography-Mass Spectrometry (GC-MS), to investigate metabolic network perturbations and validate findings from untargeted metabolomics studies . This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant scientific literature for the most current applications and handling procedures.

Properties

CAS No.

15853-34-6

Molecular Formula

C5H8O6

Molecular Weight

164.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxy-2-methylbutanedioic acid typically involves the hydroxylation of 2-methylbutanedioic acid. One common method includes the use of oxidizing agents such as potassium permanganate or osmium tetroxide in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or fungi are employed to produce the compound from precursor molecules. This method is advantageous due to its eco-friendly nature and potential for high yield .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxy-2-methylbutanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dihydroxy-2-methylbutanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dihydroxy-2-methylbutanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

(a) Enzymatic Inhibition vs. Tartaric Acid

  • This compound demonstrates competitive inhibition of AcnD, disrupting bacterial propionate metabolism. This contrasts with tartaric acid , which lacks a methyl group and primarily functions as a chiral auxiliary or acidulant .
  • Methyl substitution at position 2 enhances steric hindrance, allowing tighter binding to AcnD compared to unmethylated analogs .

(b) Stereochemical Differences

Critical Analysis of Evidence

  • Contradictions: describes 2,3-dihydroxy-3-methylbutanoic acid (a monocarboxylic acid), which differs in backbone length and functional groups from the target compound. This underscores the need for precise nomenclature to avoid confusion .
  • Gaps : Exact physicochemical data (e.g., pKa, solubility) for this compound are absent in the provided evidence, limiting quantitative comparisons.

Q & A

Basic Research Questions

Q. What are the critical steps and potential pitfalls in the multi-step synthesis of 2,3-dihydroxy-2-methylbutanedioic acid?

  • Methodological Answer : The synthesis typically begins with 3-hydroxy-3-methyl-2-butanone, proceeding through cyanohydrin intermediate formation (e.g., 2,3-dihydroxy-2,3-dimethylbutanonitrile). Key steps include:

  • Cyanohydrin Formation : Requires precise pH control to avoid premature hydrolysis.
  • Intermediate Hydrolysis : Acidic or basic conditions must be optimized to prevent side reactions (e.g., decarboxylation).
    Stabilizing intermediates via low-temperature storage or inert atmospheres is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic markers?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Look for hydroxyl proton signals (δ 9.00–10.00 ppm, broad) and methyl group resonances (δ 1.00–1.50 ppm) .
  • ¹³C NMR : Carboxylic carbons appear at δ 170–180 ppm, while quaternary carbons near hydroxyl groups resonate at δ 70–80 ppm .
  • IR Spectroscopy : Strong O-H (2500–3500 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches confirm hydroxyl and carboxylic acid functionalities .

Q. How can researchers verify the purity of this compound after synthesis?

  • Methodological Answer :

  • HPLC with UV Detection : Use a C18 column and mobile phase (e.g., 0.1% formic acid in water/acetonitrile) to resolve impurities. Compare retention times with standards .
  • Melting Point Analysis : Sharp melting points (±2°C deviation) indicate high purity.
  • Elemental Analysis : Validate empirical formula (C₆H₁₀O₆) with <0.3% deviation in C/H/O ratios .

Advanced Research Questions

Q. How can contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound be resolved?

  • Methodological Answer :

  • Standardized Buffers : Measure solubility and pKa under controlled ionic strength (e.g., 0.15 M NaCl) to minimize ionic interference.
  • Temperature Calibration : Ensure measurements at 25°C ± 0.1°C to account for thermal effects on dissociation constants.
  • Cross-Validation : Compare data from multiple techniques (e.g., potentiometric titration vs. UV-Vis spectroscopy) .

Q. What strategies are recommended for resolving enantiomers of this compound given its stereochemical complexity?

  • Methodological Answer :

  • Chiral Chromatography : Use a Chiralpak® IG-3 column with a hexane/isopropanol mobile phase.
  • Derivatization : Convert to diastereomers via esterification with chiral alcohols (e.g., (R)-1-phenylethanol) for GC-MS separation .
  • Crystallization : Employ chiral resolving agents (e.g., brucine) to isolate enantiomers via differential solubility .

Q. How does the compound interact with metal ions in catalytic or biological systems?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) for metal complexes (e.g., Fe³⁺, Cu²⁺) under physiological pH.
  • DFT Calculations : Model coordination geometries (e.g., bidentate vs. tridentate binding) using Gaussian09 with B3LYP/6-31G* basis sets.
  • Spectroscopic Probes : Monitor UV-Vis shifts (e.g., ligand-to-metal charge transfer bands) to infer binding modes .

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